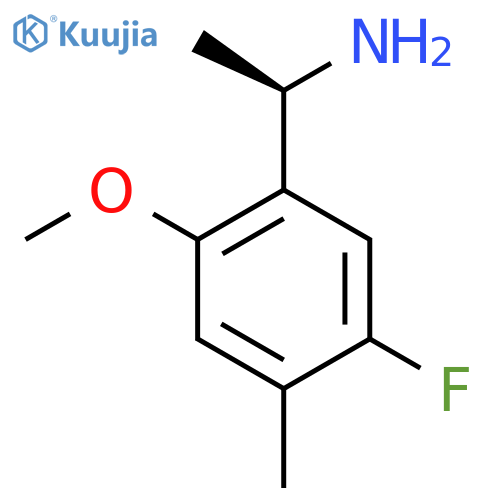

Cas no 1568149-08-5 ((1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine)

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine

- 1568149-08-5

- AKOS018726602

- EN300-1841094

-

- インチ: 1S/C10H14FNO/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5,7H,12H2,1-3H3/t7-/m1/s1

- InChIKey: LAJWCPRXJCXEBG-SSDOTTSWSA-N

- ほほえんだ: FC1C(C)=CC(=C(C=1)[C@@H](C)N)OC

計算された属性

- せいみつぶんしりょう: 183.105942232g/mol

- どういたいしつりょう: 183.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 35.2Ų

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841094-0.1g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-2.5g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-5.0g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 5g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1841094-0.25g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-0.05g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-0.5g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-5g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-1g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-10g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 10g |

$3315.0 | 2023-09-19 | ||

| Enamine | EN300-1841094-10.0g |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine |

1568149-08-5 | 10g |

$7742.0 | 2023-06-01 |

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amineに関する追加情報

Introduction to (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine (CAS No. 1568149-08-5) stands out as a compound of considerable interest due to its unique structural features and potential biological activities. This introduction delves into the compound's chemical properties, its significance in medicinal chemistry, and its relevance to contemporary research.

The molecular structure of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is characterized by a phenyl ring substituted with fluorine, methoxy, and methyl groups, which are strategically positioned to influence its interactions with biological targets. The presence of the fluorine atom, in particular, is noteworthy as it can enhance the compound's metabolic stability and binding affinity. This feature has made it a valuable scaffold for drug design, particularly in the quest for more potent and selective therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules that modulate neurotransmitter systems. (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine has been identified as a potential candidate for this purpose due to its structural similarity to known psychoactive compounds. Preliminary studies have suggested that this compound may interact with serotonin receptors, which are implicated in various neurological disorders. The exact mechanism of action remains under investigation, but the preliminary findings are promising.

The synthesis of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine presents unique challenges due to the complexity of its stereochemistry. The (1R) configuration at the chiral center must be precisely controlled to ensure the compound's biological activity. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, have been employed to achieve this goal. These methods not only highlight the sophistication of modern synthetic chemistry but also underscore the importance of precision in drug development.

One of the most compelling aspects of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is its potential therapeutic applications. Ongoing research suggests that this compound may have utility in treating conditions such as depression and anxiety disorders. The fluorine substituent enhances its pharmacokinetic properties, making it a promising candidate for further clinical development. Additionally, its structural features may allow it to interact with other biological targets, opening up possibilities for treating a broader range of diseases.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine. Molecular modeling techniques have been used to predict how this compound might bind to its target receptors. These simulations provide valuable insights into its potential efficacy and side effects, guiding researchers in optimizing its structure for better performance.

In conclusion, (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis presents challenges that highlight the advancements in synthetic methodologies, while its preliminary biological data suggest promising therapeutic applications. As research continues to uncover more about this compound's properties and interactions, it is likely to play an increasingly important role in the development of new treatments for neurological and other diseases.

1568149-08-5 ((1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine) 関連製品

- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)

- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)

- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)

- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)

- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)

- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)

- 874-56-6(azepane-1-carbodithioic acid)

- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)

- 9004-34-6(Cellulose)